
(1R,3S)-3-methoxycyclohexan-1-amine
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Overview
Description
(1R,3S)-3-methoxycyclohexan-1-amine is a chiral amine with a methoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-methoxycyclohexan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or ester precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral ligands and catalysts is crucial to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Imines and oximes.
Reduction: Various reduced amine derivatives.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
Chemistry
(1R,3S)-3-methoxycyclohexan-1-amine serves as a valuable building block in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to create derivatives that can be further explored for their chemical properties and biological activities.
Biology
The compound has been investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to form hydrogen bonds due to the methoxy and amine groups allows it to interact with biological molecules effectively, potentially modulating their activity.
Medicine
There is growing interest in this compound for its therapeutic potential. Preliminary studies suggest that it may exhibit antidepressant activity by functioning as a serotonin reuptake inhibitor, which is crucial for treating mood disorders such as depression and anxiety. Additionally, its neuroprotective effects are being explored through its influence on neurotransmitter systems like serotonin and norepinephrine pathways.
Industry
In industrial applications, this compound is used in the production of fine chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for developing specialty chemicals.
Case Study 1: Antidepressant Activity
Research has shown that this compound may inhibit serotonin reuptake. A study conducted on animal models demonstrated that administration of this compound led to increased serotonin levels in synaptic clefts, suggesting its potential utility as an antidepressant.
Case Study 2: Neuroprotective Effects
In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate neurotransmitter levels could provide insights into developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (1R,3S)-3-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
- (1R,3S)-3-methoxycyclohexan-1-amine hydrochloride
- (1R,3S)-3-Methylcyclohexylamine
- (1R,3S)-3-Amino-1-cyclopentanol
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack the methoxy group or have different stereochemistry.
Biological Activity
(1R,3S)-3-methoxycyclohexan-1-amine is an organic compound characterized by its unique molecular structure, which includes a cyclohexane ring with a methoxy group (-OCH₃) at the third carbon and an amino group (-NH₂) at the first carbon. Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.203 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The stereochemistry of this compound is crucial for its biological interactions. The presence of both the methoxy and amino groups allows for specific binding interactions that can influence various biological pathways.
Structural Characteristics:
Feature | Description |
---|---|
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.203 g/mol |
Functional Groups | Methoxy (-OCH₃), Amino (-NH₂) |
Stereochemistry | (1R,3S) |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition:
Studies have suggested that this compound may act as an enzyme inhibitor. The mechanism involves binding to specific enzymes, potentially altering their activity and impacting metabolic pathways. For instance, its interactions with α/β-hydrolase domain enzymes have been explored for therapeutic implications .
2. Receptor Modulation:
this compound has been investigated as a ligand for various receptors. Its ability to modulate receptor activity suggests potential applications in drug development aimed at treating conditions influenced by these receptors.
3. Therapeutic Applications:
The compound is being explored for its therapeutic effects in various medical contexts, particularly as a candidate for new drug formulations targeting neurological or metabolic disorders .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1: A study focused on the compound's role in inhibiting specific enzyme pathways related to lipid metabolism. Results indicated a measurable decrease in enzyme activity when treated with varying concentrations of this compound.
- Case Study 2: Another investigation evaluated its effects on neurotransmitter receptors in vitro. The findings suggested that the compound could enhance receptor sensitivity, which may lead to improved synaptic transmission.
The biological activity of this compound is primarily attributed to its structural features:
- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites on enzymes or receptors, facilitating binding and modulation of their activities.
- Hydrophobic Interactions: The methoxy group contributes to hydrophobic interactions that can stabilize binding to lipid membranes or protein structures.
Comparative Analysis
To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Cyclohexylamine | Lacks the methoxy group | Simple amine structure without additional groups |
3-Methoxycyclohexanol | Contains a hydroxyl group instead of an amine | Alters reactivity compared to amine |
Methoxycyclohexane | Lacks the amino group | Primarily an ether without amino functionality |
The dual functionality of this compound enhances its reactivity and potential biological interactions compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
(1R,3S)-3-methoxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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